molecular formula C12H9ClN2 B3023992 4-Chloro-8-ethylquinoline-3-carbonitrile CAS No. 1017028-06-6

4-Chloro-8-ethylquinoline-3-carbonitrile

Cat. No. B3023992
CAS RN: 1017028-06-6
M. Wt: 216.66 g/mol
InChI Key: VYFYYUFSVOJJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-8-ethylquinoline-3-carbonitrile (CEQC) is an organic chemical compound with a wide range of possible applications in the fields of science and medicine. It is a white solid substance with a molecular weight of 214.63 g/mol and a melting point of 172-174°C. CEQC is a member of the quinoline family and is synthesized by a reaction between 4-chloro-8-ethylquinoline and carbonitrile. This compound has been studied extensively due to its potential applications and its ability to interact with different biological systems.

Scientific Research Applications

4-Chloro-8-ethylquinoline-3-carbonitrile has been studied extensively due to its potential applications in scientific research. It has been used as a model compound to study the effects of quinoline derivatives on cell cultures, as well as to study the interactions between quinoline derivatives and various biological systems. It has also been used to study the effects of quinoline derivatives on enzyme activity and protein binding. Furthermore, this compound has been used to study the effects of quinoline derivatives on the immune system and to study the effects of quinoline derivatives on gene expression.

Mechanism of Action

Target of Action

This compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

Quinoline derivatives have been known to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 4-Chloro-8-ethylquinoline-3-carbonitrile might interact with its targets via similar mechanisms.

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Chloro-8-ethylquinoline-3-carbonitrile in lab experiments is its ability to interact with different biological systems. It has been shown to have an inhibitory effect on the activity of certain enzymes and the expression of certain genes, making it a useful tool for studying the effects of quinoline derivatives on biological systems. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to handle and use in experiments.

Future Directions

There are several potential future directions for research on 4-Chloro-8-ethylquinoline-3-carbonitrile. These include further studies on the biochemical and physiological effects of this compound, as well as studies on the mechanism of action of this compound. Additionally, further studies could be conducted to explore the potential applications of this compound in the fields of medicine and pharmacology. Finally, further studies could be conducted to explore the potential of this compound as a drug delivery system.

properties

IUPAC Name

4-chloro-8-ethylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c1-2-8-4-3-5-10-11(13)9(6-14)7-15-12(8)10/h3-5,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFYYUFSVOJJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(C=N2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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